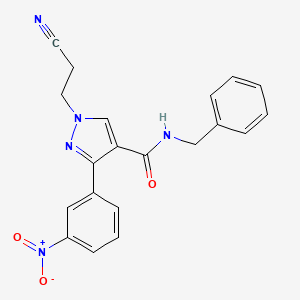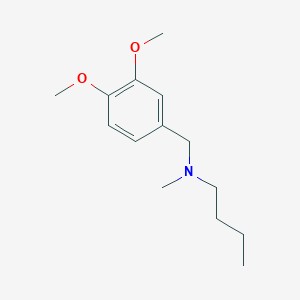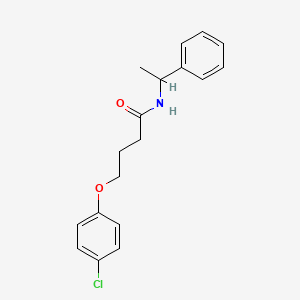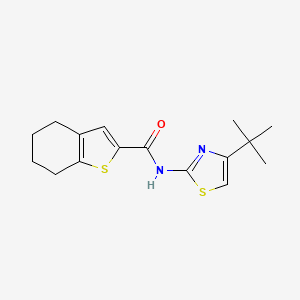
N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is a pyrazole derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail. In
Mecanismo De Acción
The mechanism of action of N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide involves the inhibition of specific enzymes and receptors that are involved in various physiological processes. For example, it has been found to inhibit cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation. It also inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, relieve pain, and inhibit the growth of bacteria and fungi. Additionally, it has been shown to improve cognitive function and memory, making it a potential treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide in lab experiments is its high potency and specificity. It has been shown to have a strong inhibitory effect on specific enzymes and receptors, making it a useful tool for studying their functions. However, its high potency can also be a limitation, as it may cause toxicity in certain cell lines or animal models.
Direcciones Futuras
There are several future directions for the research on N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide. One potential area of study is its use in the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, further research could be conducted to explore its potential in treating other neurological disorders, such as Parkinson's disease. Finally, the development of more efficient and cost-effective synthesis methods could lead to the production of larger quantities of N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide, making it more widely available for scientific research.
Métodos De Síntesis
The synthesis of N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide involves the reaction between 3-nitrobenzoyl chloride and 2-cyanoethyl benzyl ketone in the presence of pyridine. The resulting compound is then reacted with hydrazine hydrate to obtain the final product. This method has been optimized to achieve a high yield of the desired compound.
Aplicaciones Científicas De Investigación
N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been studied extensively for its potential in various scientific fields. It has been found to possess anti-inflammatory, analgesic, and antimicrobial properties. Additionally, it has shown promising results in the treatment of cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c21-10-5-11-24-14-18(20(26)22-13-15-6-2-1-3-7-15)19(23-24)16-8-4-9-17(12-16)25(27)28/h1-4,6-9,12,14H,5,11,13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBCBVXHHQGWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dihydro-1H-inden-2-yl)-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4923535.png)

![1-isobutylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B4923548.png)
![6-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B4923561.png)
![N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4923576.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4923584.png)

![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4923597.png)


![3-({[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4923603.png)
![3-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4923610.png)

![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4923626.png)